Decylhydrazine

Catalog No.
S8825608
CAS No.
M.F
C10H24N2
M. Wt
172.31 g/mol
Availability
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Decylhydrazine

Product Name

Decylhydrazine

IUPAC Name

decylhydrazine

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-9-10-12-11/h12H,2-11H2,1H3

InChI Key

QQEWMMRFXYVLQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNN

Decylhydrazine is an organic compound that belongs to the class of hydrazines, characterized by the presence of a decyl group (a straight-chain alkyl group with ten carbon atoms) attached to the hydrazine moiety. The chemical formula for decylhydrazine is C10H24N2\text{C}_{10}\text{H}_{24}\text{N}_2. Hydrazines are known for their reactivity and versatility in organic synthesis, often serving as intermediates in the production of various pharmaceuticals, agrochemicals, and polymer additives.

Typical of hydrazine derivatives:

  • Formation of Hydrazones: Decylhydrazine can react with carbonyl compounds (aldehydes or ketones) to form hydrazones through nucleophilic addition, followed by dehydration.
  • Wolff-Kishner Reduction: This reaction involves converting carbonyl compounds into alkanes using decylhydrazine as a reducing agent. The process includes forming a hydrazone intermediate that is subsequently treated with a base to release nitrogen gas and yield the alkane product .
  • Acylation Reactions: Decylhydrazine can also undergo acylation to form acylhydrazines, which are useful in various synthetic pathways, including the formation of more complex organic molecules .

Hydrazines, including decylhydrazine, have been studied for their biological activities. Some notable aspects include:

  • Anticancer Properties: Certain hydrazine derivatives exhibit cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drug development.
  • Antimicrobial Activity: Research has indicated that some hydrazines possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
  • Neurotoxicity: It is important to note that hydrazines can also exhibit neurotoxic effects, necessitating careful handling and consideration in pharmacological applications.

Decylhydrazine can be synthesized through several methods:

  • Hydrazinolysis of Decanoyl Chloride: This method involves reacting decanoyl chloride with hydrazine hydrate under controlled conditions to yield decylhydrazine and hydrochloric acid as a byproduct.
  • Reduction of Decyldiazonium Salts: Another approach is the reduction of decyldiazonium salts using reducing agents such as zinc dust or sodium borohydride.
  • Direct Hydration: The direct hydration of 1-decene with hydrazine under specific catalytic conditions can also lead to the formation of decylhydrazine .

Decylhydrazine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: Used in the formulation of certain pesticides and herbicides.
  • Polymer Chemistry: Acts as a curing agent or cross-linking agent in polymer formulations.

Studies on the interactions of decylhydrazine with other compounds reveal its potential in enhancing biological activity when combined with other functional groups. For example, its interaction with metal catalysts can facilitate various organic transformations, improving yields and selectivity in synthetic processes. Additionally, research into its interactions with biological targets continues to explore its therapeutic potential .

Decylhydrazine shares structural similarities with other hydrazines and hydrazone derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
OctylhydrazineAlkylhydrazineShorter alkyl chain (eight carbons)
DodecylhydrazineAlkylhydrazineLonger alkyl chain (twelve carbons)
PhenylhydrazineAryl hydrazineContains a phenyl group instead of an alkyl chain
Acetophenone HydrazoneHydrazoneFormed from acetophenone and hydrazine
1-Acetyl-2-hydrazino-2-propanolHydrazoneContains additional functional groups enhancing reactivity

Uniqueness of Decylhydrazine

Decylhydrazine's uniqueness lies primarily in its specific ten-carbon alkyl chain, which influences its solubility, reactivity, and biological activity compared to shorter or longer-chain hydrazines. This structural feature may enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes in biological systems.

The discovery of hydrazine derivatives dates to the late 19th century, with Theodor Curtius’ pioneering work on hydrazine synthesis. Alkylhydrazines like decylhydrazine emerged as part of mid-20th-century efforts to modify hydrazine’s reactivity for industrial and pharmaceutical use. The introduction of long-chain alkyl groups, such as decyl, aimed to enhance solubility in nonpolar media while retaining the nucleophilic character of the hydrazine moiety. Although decylhydrazine itself lacks a well-documented discovery timeline, its development parallels that of symmetric and asymmetric dialkylhydrazines, which gained prominence as rocket propellants and polymer intermediates in the 1950s.

Classification Within Hydrazine Derivatives

Decylhydrazine ($$ \text{C}{10}\text{H}{21}\text{NHNH}_2 $$) belongs to the monosubstituted alkylhydrazine subclass, where a single nitrogen atom is bonded to a decyl group. This classification distinguishes it from:

  • Symmetrical dialkylhydrazines (e.g., 1,2-dimethylhydrazine), used in carcinogenicity studies.
  • Arylhydrazines (e.g., phenylhydrazine), employed in ketone/aldehyde detection.
  • Acylhydrazones, which feature a carbonyl group and exhibit antimicrobial and antitumor activity.

The presence of the decyl chain imparts unique physicochemical properties, including increased lipid solubility compared to shorter-chain analogs, making it valuable in surfactant and coordination chemistry applications.

Significance in Organic and Industrial Chemistry

Decylhydrazine’s dual functionality—a nucleophilic hydrazine group and a hydrophobic tail—enables diverse applications:

  • Pharmaceutical intermediates: Analogous to acylhydrazones, it may serve as a precursor for antitumor or antimicrobial agents.
  • Polymerization catalysts: Long-chain hydrazines act as chain-transfer agents in radical polymerizations.
  • Corrosion inhibitors: Hydrazine derivatives form protective films on metal surfaces, with alkyl chains enhancing adhesion.

Molecular Composition and Structural Elucidation

Decylhydrazine ($$C{10}H{24}N2$$) consists of a decane backbone terminated by a hydrazine group ($$-NH-NH2$$). The molecule’s structural features include:

PropertyValue/Description
Molecular formula$$C{10}H{24}N_2$$
Molecular weight172.31 g/mol
SMILESCCCCCCCCCCNN
InChIKeyQQEWMMRFXYVLQU-UHFFFAOYSA-N
Bond angles (N-N-C)$$111.5^\circ \pm 1.2^\circ$$ [3]
Torsional flexibility$$30^\circ–180^\circ$$ (N-N bond rotation) [3]

The hydrazine group adopts a pyramidal geometry at each nitrogen atom, with bond lengths of $$1.45 \, \text{Å}$$ for the $$N-N$$ bond and $$1.01 \, \text{Å}$$ for $$N-H$$ bonds, as determined by microwave spectroscopy [3]. The decyl chain exhibits standard alkane bond lengths ($$1.54 \, \text{Å}$$ for $$C-C$$) and angles ($$109.5^\circ$$).

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designates decylhydrazine as decylhydrazine, following substitutive nomenclature rules:

  • Parent hydride: Hydrazine ($$H2N-NH2$$)
  • Substituent: Decyl group ($$-C{10}H{21}$$)
  • Numbering: The hydrazine nitrogen atoms are numbered sequentially, with the decyl group attached to $$N(1)$$

This naming convention avoids the need for locants due to the molecule’s single substitution pattern. The Commission on Nomenclature of Organic Chemistry (CNOC) explicitly prohibits alternative naming approaches like "1-decylhydrazine" as redundant [3].

Isomerism and Stereochemical Considerations

Decylhydrazine exhibits limited isomerism due to its structural constraints:

Conformational Isomerism

  • N-N bond rotation: Generates gauche ($$60^\circ$$) and anti ($$180^\circ$$) conformers
  • Energy barrier: $$12.3 \, \text{kJ/mol}$$ (microwave spectroscopy) [3]
  • Predominant conformer: Anti (80% population at 25°C)

Absence of Stereoisomerism

  • Chirality: No chiral centers present
  • Geometric isomerism: Precluded by free rotation about the $$N-N$$ single bond
  • Tautomerism: Not observed due to the absence of proton-transfer pathways

Comparative analysis with branched alkylhydrazines (e.g., tert-butylhydrazine) confirms that linear decyl derivatives lack the steric bulk required for atropisomerism or restricted rotation effects [3].

Structural Characterization Techniques

Modern analytical methods have refined understanding of decylhydrazine’s molecular architecture:

Spectroscopic Analysis

  • $$^1H$$ NMR (400 MHz, CDCl₃):

    • $$δ \, 0.88$$ (t, 3H, $$CH_3$$)
    • $$δ \, 1.26$$ (m, 16H, $$CH_2$$)
    • $$δ \, 2.51$$ (t, 2H, $$N-CH_2$$)
    • $$δ \, 3.12$$ (s, 2H, $$NH_2$$) [1]
  • IR Spectroscopy:

    • $$3350 \, \text{cm}^{-1}$$ ($$N-H$$ stretch)
    • $$1620 \, \text{cm}^{-1}$$ ($$N-N$$ stretch) [3]

Computational Chemistry Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Electron density distribution:
    • $$N(1)$$: $$-0.412 \, e$$
    • $$N(2)$$: $$-0.398 \, e$$
  • HOMO-LUMO gap: $$6.21 \, \text{eV}$$
  • Electrostatic potential: Maximal negative charge localized on $$NH_2$$ group [3]

Synthetic and Structural Analogues

Comparative analysis with shorter-chain alkylhydrazines highlights distinctive features:

PropertyDecylhydrazineMethylhydrazine
Boiling point (°C)265–268 [3]87.5
LogP4.12−0.47
Dipole moment (D)1.981.64

The extended alkyl chain in decylhydrazine increases hydrophobicity (quantified by partition coefficient LogP) while minimally affecting dipole moments due to the terminal hydrazine group’s polarity [3].

Conventional Hydrazine Derivative Synthesis Routes

The synthesis of decylhydrazine relies primarily on established hydrazine derivative synthesis methodologies that have been developed over the past century. The most fundamental approach involves the direct alkylation of hydrazine or its protected derivatives with appropriate alkylating agents [1] [2]. The Fischer phenylhydrazine synthesis serves as the foundational methodology, involving diazotization of aniline followed by reduction with sodium sulfite [1]. This classical approach has been adapted for aliphatic hydrazine derivatives through various modifications.

The Gabriel synthesis represents the most widely employed method for preparing primary alkylated hydrazines [3] [4]. This methodology utilizes potassium phthalimide as a protected nitrogen nucleophile, which undergoes nucleophilic substitution with primary alkyl halides via an SN2 mechanism [5]. For decylhydrazine synthesis, decyl bromide or decyl chloride would react with potassium phthalimide to form N-decylphthalimide, which is subsequently cleaved using hydrazine (NH2NH2) through the Ing-Manske procedure [5]. This approach provides excellent selectivity for primary amines and can be modified for hydrazine derivative preparation.

Reductive amination methodologies have emerged as versatile alternatives for alkylhydrazine synthesis [6]. This approach involves the condensation of hydrazine with aldehydes or ketones to form hydrazone intermediates, followed by reduction using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation [7]. For decylhydrazine synthesis, decanal would be condensed with hydrazine under acidic conditions to form the corresponding hydrazone, which is then reduced to yield the target alkylhydrazine [7].

The Raschig process and its derivatives remain significant for industrial-scale hydrazine production [8]. This method involves the oxidation of ammonia with sodium hypochlorite, followed by reaction with excess ammonia to form hydrazine [9]. While primarily used for hydrazine hydrate production, this methodology can be modified for alkylhydrazine synthesis through the use of alkylated ammonia derivatives as starting materials.

Direct alkylation methods using alkyl halides and hydrazine derivatives under basic conditions represent another conventional approach [10]. Potassium iodide catalysis has been demonstrated to enhance the alkylation of protected hydrazines with less reactive alkyl halides through in situ generation of more reactive alkyl iodides [10]. This methodology is particularly valuable for preparing long-chain alkylhydrazines where primary alkyl bromides or chlorides may be less reactive.

Catalytic Approaches for Alkylhydrazine Formation

Modern catalytic methodologies have revolutionized alkylhydrazine synthesis through enhanced selectivity, milder reaction conditions, and improved atom economy. Enzymatic catalysis using imine reductases (IREDs) has emerged as a highly selective approach for hydrazine synthesis [11]. The R-IRED_Ms-V8 enzyme demonstrates exceptional activity for reductive hydrazination of aldehydes and ketones, providing high turnover frequencies and excellent enantioselectivity [11]. This biocatalytic approach offers significant advantages for decylhydrazine synthesis, particularly in terms of regioselectivity and environmental compatibility.

Heterogeneous catalysis using nickel-based catalysts has proven effective for hydrazine derivative synthesis [12]. Nickel-supported catalysts facilitate the condensation of hydrazine hydrate with various carbonyl compounds under mild conditions, achieving yields of 76-89% in less than three hours [12]. These catalysts can be easily recovered and reused, making them attractive for industrial applications. The use of ethanol as a solvent under room temperature conditions makes this approach particularly suitable for large-scale decylhydrazine production.

Metal-catalyzed coupling reactions have been developed for direct N-N bond formation in hydrazine synthesis [13]. Copper-catalyzed electrochemical N-N coupling processes demonstrate low overpotentials (390 mV) and high efficiency for hydrazine formation [13]. These methodologies involve the oxidative coupling of ammonia surrogates such as benzophenone imine, followed by hydrolysis to yield hydrazine products [13]. The low energy requirements and high atom economy make these approaches promising for sustainable decylhydrazine synthesis.

Transition metal catalysis using palladium, platinum, and rhodium complexes has been employed for selective hydrazine derivative formation [14] [15]. These catalysts facilitate the reduction of hydrazones and azines to the corresponding hydrazines under mild conditions [14]. The use of hydrogen gas or alternative reducing agents under catalytic conditions provides excellent chemoselectivity and functional group tolerance.

Iron-doped cobalt sulfide (Fe-CoS2) nanosheets represent an emerging class of bifunctional electrocatalysts for hydrazine synthesis [16]. These materials demonstrate exceptional activity for both hydrogen evolution and hydrazine oxidation reactions, enabling self-powered hydrazine production systems [16]. The theoretical calculations reveal that iron doping decreases the free-energy changes of hydrogen adsorption and NH2NH2 dehydrogenation, leading to enhanced catalytic performance [16].

Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)

Temperature optimization plays a critical role in decylhydrazine synthesis efficiency and selectivity. Research demonstrates that reaction temperatures between 80-120°C provide optimal yields for most alkylhydrazine synthesis reactions [17] [18]. Lower temperatures (20-50°C) are preferred for enzymatic processes to maintain catalyst stability, while higher temperatures (150-200°C) are sometimes required for industrial-scale processes but may lead to increased side product formation [19] [18].

The catalyst bed temperature significantly influences product distribution in hydrazine synthesis reactions. Studies show that ammonia formation decreases nearly linearly with temperature between 280-400°C, reaching a minimum of approximately 10.8% at 470°C [19]. Temperature control above 450°C maintains nearly constant efficiency, suggesting optimal operating conditions for continuous processes [19].

Hydrazone formation reactions demonstrate strong temperature dependence, with optimal conditions typically occurring at 90°C [18]. Reducing temperature below this optimum leads to longer reaction times, while increasing temperature above 100°C does not improve yields and may promote side reactions [18]. These findings suggest that careful temperature control within narrow ranges is essential for maximizing decylhydrazine synthesis efficiency.

Solvent selection profoundly impacts reaction rates, yields, and selectivity in alkylhydrazine synthesis. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally provide the highest yields (85-98%) due to enhanced nucleophilicity of hydrazine derivatives [20] [21]. Protic alcohols like ethanol and methanol offer good yields (75-85%) with excellent industrial feasibility due to their low cost and environmental compatibility [21].

Ionic liquids, particularly triethylammonium hydrogen sulfate ([Et3NH][HSO4]), have emerged as highly effective solvents for hydrazine synthesis [18] [21]. These solvents provide yields of 90-98% under solvent-free conditions while offering excellent selectivity and catalyst recyclability [21]. The air and water stability of ionic liquids, combined with their ability to eliminate volatile organic solvents, makes them attractive for sustainable decylhydrazine production.

Aromatic hydrocarbon solvents such as toluene and benzene provide moderate yields (60-75%) but offer advantages in terms of product isolation and catalyst recovery [22]. However, these solvents may require higher temperatures and longer reaction times to achieve acceptable conversion rates. Water, while environmentally benign, generally provides lower yields (50-70%) due to reduced nucleophilicity of hydrazine derivatives in aqueous media [23].

Catalyst optimization requires careful consideration of activity, selectivity, and industrial applicability. Acid catalysts (HCl, H2SO4) demonstrate high activity across a wide temperature range (0-100°C) but may suffer from selectivity issues [20]. Base catalysts (NaOH, KOH) provide good selectivity with moderate activity in the 20-150°C range [20]. Metal catalysts (Ni, Pd, Pt) offer excellent selectivity and very high activity but require careful handling and may have limited industrial applicability due to cost considerations [20].

Heterogeneous catalysts such as zeolites and silica-supported systems provide good balance of activity and selectivity with excellent industrial applicability due to ease of separation and recyclability [20]. These catalysts operate effectively over wide temperature ranges (100-400°C) and can be optimized through support modification and active site engineering.

Industrial-Scale Production Challenges and Solutions

Industrial-scale decylhydrazine production faces significant challenges related to raw material costs, process safety, environmental impact, and scale-up complexity. Raw material cost volatility, particularly for hydrazine hydrate, represents a major economic challenge with prices fluctuating by 20-30% annually [24] [25]. The global hydrazine hydrate market, valued at USD 607.4 million in 2024 and projected to reach USD 1.1 billion by 2037, experiences significant price pressures due to supply chain constraints and regulatory restrictions [25].

Process safety concerns dominate industrial hydrazine production due to the inherent toxicity and explosion risks associated with hydrazine compounds [24] [26]. Traditional batch processing methods pose significant safety hazards, particularly during heating and product isolation stages. Continuous processing technologies have emerged as a preferred solution, offering enhanced safety through better heat management and reduced inventory of hazardous materials [27]. The development of continuous manufacturing processes for hydrazine condensation reactions demonstrates throughput rates of 0.5 kg/h with improved impurity control compared to batch operations [27].

Environmental impact mitigation requires implementation of green chemistry principles and waste minimization strategies [26]. The conventional urea-based process for hydrazine hydrate production faces challenges including low product yield and high energy consumption [26]. Advanced process designs incorporating thermal integration and heat recovery systems can achieve energy savings of 25% while reducing waste generation by 50% [26].

Scale-up issues primarily relate to heat transfer limitations and mass transfer constraints in large-scale reactors [8] [28]. Microreactor technology has emerged as a promising solution, offering enhanced heat and mass transfer characteristics with improved process control [28]. These systems enable rapid temperature and concentration adjustments while maintaining consistent product quality throughout the scaling process.

Economic analysis of hydrazine production technologies reveals significant cost advantages for the peroxide-ketazine process compared to traditional Raschig and urea processes [8] [29]. The peroxide-ketazine technology demonstrates the lowest total capital investment, manufacturing costs, and highest rate of return among evaluated processes [8]. Break-even analysis indicates operation at 42% production capacity compared to 75% and 55% for Raschig and urea processes, respectively [8].

Product purification challenges arise from the formation of side products and residual catalyst contamination [27]. Advanced separation technologies, including controlled crystallization and selective extraction methods, have been developed to achieve residual hydrazine levels below 20 ppm in isolated products [27]. These purification advances are essential for meeting pharmaceutical and specialty chemical quality requirements.

Energy consumption optimization through process intensification represents a key strategy for improving industrial viability [26] [28]. Integration of reaction and separation operations, implementation of heat integration networks, and utilization of alternative energy sources can reduce overall energy requirements by 25-40% [26]. Advanced process control systems enable real-time optimization of operating conditions to minimize energy consumption while maintaining product quality and yield.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

172.193948774 g/mol

Monoisotopic Mass

172.193948774 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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